molecular formula C6H5IN2O B11779063 1-(6-Iodopyridazin-3-yl)ethanone

1-(6-Iodopyridazin-3-yl)ethanone

Cat. No.: B11779063
M. Wt: 248.02 g/mol
InChI Key: LMAVJXHRWDDEPC-UHFFFAOYSA-N
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Description

1-(6-Iodopyridazin-3-yl)ethanone is an organic compound with the molecular formula C6H5IN2O. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. The presence of an iodine atom at the 6-position of the pyridazine ring and an ethanone group at the 1-position makes this compound unique and of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Iodopyridazin-3-yl)ethanone typically involves the iodination of a pyridazine derivative followed by the introduction of an ethanone group. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-Iodopyridazin-3-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

1-(6-Iodopyridazin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in developing new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research into its derivatives may lead to the development of new drugs targeting specific biological pathways. The iodine atom can be used for radiolabeling, making it useful in diagnostic imaging.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(6-Iodopyridazin-3-yl)ethanone and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom can enhance the compound’s binding affinity to certain targets, while the ethanone group can participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridazin-3-yl)ethanone: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity.

    1-(6-Bromopyridazin-3-yl)ethanone: Contains a bromine atom, which can also participate in substitution reactions but with different kinetics compared to iodine.

    1-(6-Fluoropyridazin-3-yl)ethanone: The fluorine atom can significantly alter the compound’s electronic properties and reactivity.

Uniqueness

1-(6-Iodopyridazin-3-yl)ethanone is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution and coupling reactions. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to different reaction pathways and products .

Properties

Molecular Formula

C6H5IN2O

Molecular Weight

248.02 g/mol

IUPAC Name

1-(6-iodopyridazin-3-yl)ethanone

InChI

InChI=1S/C6H5IN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3

InChI Key

LMAVJXHRWDDEPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1)I

Origin of Product

United States

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